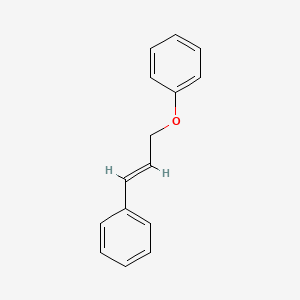

Cinnamyl phenyl ether

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

16519-25-8 |

|---|---|

Molecular Formula |

C15H14O |

Molecular Weight |

210.27 g/mol |

IUPAC Name |

[(E)-3-phenoxyprop-1-enyl]benzene |

InChI |

InChI=1S/C15H14O/c1-3-8-14(9-4-1)10-7-13-16-15-11-5-2-6-12-15/h1-12H,13H2/b10-7+ |

InChI Key |

LLOUPYJHSJUFQI-JXMROGBWSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/COC2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)C=CCOC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Spectroscopic Characterization of Cinnamyl Phenyl Ether: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl phenyl ether, with the molecular formula C15H14O, is an organic compound of interest in various fields of chemical research due to its structural motifs—a phenyl group and a cinnamyl group linked by an ether bond.[1][2] The presence of both aromatic and vinylic functionalities, as well as the ether linkage, gives rise to a unique spectroscopic signature. A thorough characterization using modern spectroscopic techniques is paramount for its unambiguous identification, purity assessment, and for understanding its chemical behavior.

This guide provides a detailed technical overview of the spectroscopic characterization of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The presented data is a combination of predicted values based on established principles and spectral data from analogous compounds, ensuring a robust and scientifically grounded analysis.

Molecular Structure and Key Features

To fully appreciate the spectroscopic data, it is essential to understand the molecular structure of this compound. The molecule consists of a phenoxy group attached to a cinnamyl moiety. The cinnamyl group contains a phenyl ring and a propenyl chain, with the double bond typically in the trans or (E) configuration.

Figure 1: Molecular structure of (E)-cinnamyl phenyl ether.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons of the two phenyl rings, the vinylic protons of the propenyl chain, and the methylene protons adjacent to the ether oxygen.

Predicted ¹H NMR Chemical Shifts:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl-H (Cinnamyl) | 7.20 - 7.40 | Multiplet | 5H |

| Phenyl-H (Phenoxy) | 6.90 - 7.30 | Multiplet | 5H |

| Vinylic-H (C=CH-Ph) | 6.30 - 6.70 | Doublet of doublets | 1H |

| Vinylic-H (-CH=C) | 6.10 - 6.40 | Multiplet | 1H |

| Methylene-H (-O-CH₂-) | 4.60 - 4.80 | Doublet | 2H |

Note: These are predicted values. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Interpretation:

-

The aromatic protons of the cinnamyl group are expected to resonate in the typical aromatic region, with potential overlap.

-

The protons of the phenoxy group will also appear in the aromatic region, with the ortho protons likely shifted slightly upfield compared to the meta and para protons due to the electron-donating effect of the ether oxygen.

-

The vinylic protons will show characteristic splitting patterns. The proton on the carbon adjacent to the phenyl ring is expected to be a doublet of doublets due to coupling with the other vinylic proton and the methylene protons.

-

The methylene protons adjacent to the ether oxygen are deshielded and will appear as a doublet due to coupling with the adjacent vinylic proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Chemical Shifts:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Quaternary-C (Phenoxy, C-O) | 158 - 160 |

| Phenyl-C (Cinnamyl) | 125 - 137 |

| Phenyl-C (Phenoxy) | 115 - 130 |

| Vinylic-C (C=CH-Ph) | 123 - 135 |

| Vinylic-C (-CH=C) | 125 - 135 |

| Methylene-C (-O-CH₂-) | 65 - 75 |

Note: These are predicted values. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Interpretation:

-

The carbon atom of the phenoxy group directly attached to the oxygen will be the most downfield aromatic carbon signal due to the deshielding effect of the oxygen.[3]

-

The other aromatic carbons of both phenyl rings will resonate in the typical range of 115-137 ppm.[3]

-

The two vinylic carbons will have distinct chemical shifts within the alkene region.

-

The methylene carbon adjacent to the ether oxygen will be significantly deshielded and appear in the 65-75 ppm range.[3]

Figure 2: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H stretch (Vinylic) | 3010 - 3040 | Medium |

| C-H stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=C stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| C=C stretch (Vinylic) | 1640 - 1680 | Medium |

| C-O stretch (Aryl-Alkyl Ether) | 1200 - 1275 (asymmetric) and 1020 - 1075 (symmetric) | Strong |

| =C-H bend (trans) | 960 - 980 | Strong |

Interpretation:

-

The presence of both aromatic and vinylic C-H stretches above 3000 cm⁻¹ is a key indicator of these functionalities.

-

The C=C stretching vibrations for the aromatic rings and the double bond will appear in their respective regions.

-

The most characteristic feature will be the strong C-O stretching bands of the aryl-alkyl ether linkage. An asymmetric stretch is expected around 1250 cm⁻¹ and a symmetric stretch around 1050 cm⁻¹.

-

A strong band around 965-980 cm⁻¹ would confirm the trans configuration of the double bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (C15H14O), the molecular weight is approximately 210.27 g/mol .[1]

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): A peak at m/z = 210 is expected, corresponding to the intact molecule.

-

Loss of Phenoxy Radical: Cleavage of the C-O bond can lead to the formation of a cinnamyl cation at m/z = 117 (C₉H₉⁺) and a phenoxy radical.

-

Loss of Cinnamyl Radical: Alternatively, cleavage can result in a phenoxy cation at m/z = 93 (C₆H₅O⁺) and a cinnamyl radical.

-

Tropylium Ion: The cinnamyl cation (m/z = 117) can rearrange to the more stable tropylium ion (C₇H₇⁺) at m/z = 91.

-

Phenyl Cation: A peak at m/z = 77 (C₆H₅⁺) can arise from the fragmentation of either the cinnamyl or phenoxy portions of the molecule.

Figure 3: Predicted major fragmentation pathways of this compound.

Experimental Protocols

General Considerations:

-

Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectra. Purification techniques such as column chromatography or recrystallization may be necessary.

-

Solvent Selection: For NMR analysis, deuterated solvents that do not contain protons in the regions of interest should be used (e.g., CDCl₃, DMSO-d₆). The choice of solvent can slightly influence chemical shifts.

NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube.

-

Instrument Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Spectral Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons and carbons.

IR Spectroscopy Protocol:

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples with minimal sample preparation.

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment or the ATR crystal.

-

Sample Spectrum: Acquire the spectrum of the sample.

-

Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Ionize the sample using a suitable method, such as Electron Ionization (EI) at 70 eV.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured by a detector.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and MS provides a comprehensive understanding of its molecular structure. By combining the information from these techniques, researchers can confidently identify the compound, assess its purity, and gain insights into its chemical properties. The predicted spectral data and fragmentation patterns outlined in this guide serve as a valuable reference for scientists working with this and related compounds.

References

An In-depth Technical Guide to Cinnamyl Phenyl Ether: Structure, Synthesis, and Spectroscopic Characterization

This guide provides a comprehensive technical overview of cinnamyl phenyl ether, a molecule of interest in organic synthesis and materials science. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles of the compound, from its precise structure and nomenclature to its synthesis and detailed spectral analysis. The narrative emphasizes the causal reasoning behind experimental methodologies, ensuring a deep and practical understanding of the subject matter.

Molecular Structure and IUPAC Nomenclature

This compound, with the molecular formula C₁₅H₁₄O and a molecular weight of approximately 210.27 g/mol , is an aromatic ether characterized by the presence of both a phenyl and a cinnamyl group linked by an ether oxygen.[1] The cinnamyl group contains a propenyl chain attached to a benzene ring, which introduces stereoisomerism.

The most stable and commonly referenced isomer is the (E)-isomer, where the substituents on the carbon-carbon double bond are on opposite sides. The formal IUPAC name for this isomer is [(E)-3-phenoxyprop-1-enyl]benzene .[1]

Key structural features include:

-

Phenoxy Group: A phenyl ring bonded directly to the ether oxygen.

-

Cinnamyl Group: A 3-phenylprop-2-en-1-yl group.

-

Ether Linkage: The C-O-C bond that connects the two aromatic moieties.

-

Alkene Moiety: The carbon-carbon double bond in the cinnamyl group, which is typically in the trans or E configuration.

Caption: Chemical structure of (E)-Cinnamyl Phenyl Ether.

Synthesis via Williamson Ether Synthesis

The most direct and reliable method for preparing this compound is the Williamson ether synthesis. This classic Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on an allylic halide, such as cinnamyl chloride or bromide. The choice of a primary allylic halide is critical, as secondary or tertiary halides would favor elimination reactions.

The causality of this experimental design is rooted in fundamental reaction mechanisms. First, a strong base is required to deprotonate phenol, which is weakly acidic, to generate the potent nucleophile, sodium phenoxide. Sodium hydride (NaH) or sodium hydroxide (NaOH) are commonly used for this purpose. The subsequent reaction with cinnamyl chloride proceeds via a backside attack on the carbon bearing the leaving group (chloride), resulting in the formation of the ether linkage. A polar aprotic solvent like dimethylformamide (DMF) is often chosen to solvate the cation (Na⁺) without solvating the nucleophile (phenoxide), thereby enhancing its reactivity.

Experimental Protocol: Synthesis of (E)-Cinnamyl Phenyl Ether

This protocol is a validated, self-consistent procedure derived from the principles of the Williamson ether synthesis.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Preparation of Sodium Phenoxide: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add phenol (1.0 eq) and anhydrous dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise over 15 minutes. Causality: The use of NaH, an irreversible base, ensures complete deprotonation of phenol to the more reactive phenoxide. The reaction is performed at 0°C to control the exothermic reaction and the evolution of hydrogen gas.

-

Nucleophilic Substitution: After stirring the phenoxide solution for 30 minutes at 0 °C, add (E)-cinnamyl chloride (1.05 eq) dropwise via a syringe. Allow the reaction mixture to slowly warm to room temperature. Causality: Cinnamyl chloride is a primary allylic halide, which is an excellent substrate for Sₙ2 reactions. Adding it slowly prevents unwanted side reactions.

-

Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (phenol) is consumed.

-

Workup: Upon completion, carefully quench the reaction by pouring it into a beaker of cold water. Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers and wash with 1M NaOH solution to remove any unreacted phenol, followed by a wash with brine. Causality: The aqueous workup removes the DMF solvent and inorganic salts. The basic wash is a critical step to ensure the removal of acidic starting material, simplifying purification.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

-

Characterization: The pure fractions, identified by TLC, are combined and the solvent is evaporated to yield this compound as a colorless or pale yellow oil. The structure and purity should be confirmed by spectroscopic methods.

Spectroscopic Characterization

While comprehensive, peer-reviewed spectral data for this compound is not widely published, its structure can be unambiguously confirmed through a combination of NMR, IR, and mass spectrometry. The following data tables are based on predicted values derived from established principles and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule. The predicted ¹H and ¹³C NMR chemical shifts (in ppm, relative to TMS) in a CDCl₃ solvent are detailed below.

Table 1: Predicted ¹H NMR Data for (E)-Cinnamyl Phenyl Ether

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz |

| H-Ar (Phenoxy) | 7.25 - 7.35 | m | 2H | - |

| H-Ar (Phenoxy) | 6.90 - 7.00 | m | 3H | - |

| H-Ar (Cinnamyl) | 7.20 - 7.40 | m | 5H | - |

| H-alkene (α to Ph) | 6.65 | d | 1H | Jtrans ≈ 16.0 |

| H-alkene (β to Ph) | 6.30 | dt | 1H | Jtrans ≈ 16.0, Jallylic ≈ 6.5 |

| -O-CH₂ - | 4.65 | d | 2H | Jallylic ≈ 6.5 |

Rationale: The aromatic protons of the phenoxy group are split into two regions due to the electron-donating effect of the ether oxygen. The vinylic protons exhibit a large coupling constant (~16 Hz), which is characteristic of a trans (E)-alkene. The methylene protons (-O-CH₂-) are deshielded by the adjacent oxygen and appear as a doublet due to coupling with the neighboring vinylic proton.

Table 2: Predicted ¹³C NMR Data for (E)-Cinnamyl Phenyl Ether

| Carbon Assignment | Predicted δ (ppm) |

| C-Ar (Phenoxy, C-O) | 158.5 |

| C-Ar (Cinnamyl, C-alkene) | 136.5 |

| C-alkene (α to Ph) | 133.0 |

| C-Ar (Phenoxy, para) | 129.5 |

| C-Ar (Cinnamyl) | 128.6 |

| C-Ar (Cinnamyl) | 128.0 |

| C-alkene (β to Ph) | 125.0 |

| C-Ar (Cinnamyl) | 126.5 |

| C-Ar (Phenoxy, ortho) | 121.0 |

| C-Ar (Phenoxy, meta) | 114.8 |

| -O-C H₂- | 69.5 |

Rationale: The carbon attached to the ether oxygen in the phenoxy ring (C-O) is the most deshielded aromatic carbon. The carbons of the alkene are found in the typical 125-135 ppm range. The allylic carbon (-O-CH₂-) is expected around 70 ppm, a characteristic region for carbons in an allylic ether.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3060 - 3030 | C-H stretch (Aromatic & Vinylic) | Medium |

| 2920 - 2850 | C-H stretch (Aliphatic CH₂) | Medium-Weak |

| ~1600, ~1495 | C=C stretch (Aromatic rings) | Strong |

| ~1240 | C-O stretch (Aryl ether, asymmetric) | Strong |

| ~1040 | C-O stretch (Alkyl ether, symmetric) | Strong |

| ~965 | C-H bend (trans-alkene, out-of-plane) | Strong |

Rationale: The strong absorption at ~965 cm⁻¹ is a highly diagnostic peak confirming the presence of a trans-disubstituted alkene. The very strong C-O stretching band around 1240 cm⁻¹ is characteristic of an aryl ether.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern, which acts as a molecular fingerprint.

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula | Notes |

| 210 | [M]⁺ | [C₁₅H₁₄O]⁺ | Molecular Ion |

| 117 | [C₉H₉]⁺ | C₆H₅CH=CHCH₂⁺ | Cinnamyl cation (often a base peak for cinnamyl compounds) |

| 93 | [C₆H₅O]⁺ | Phenoxy cation | From cleavage of the CH₂-O bond |

| 91 | [C₇H₇]⁺ | Tropylium ion | Rearrangement product of the benzyl or cinnamyl fragment |

| 77 | [C₆H₅]⁺ | Phenyl cation | From loss of CO from the phenoxy cation or from the cinnamyl fragment |

Rationale: The molecular ion peak is expected at m/z 210. The most likely fragmentation pathways involve cleavage of the bonds adjacent to the ether oxygen. Cleavage of the O-CH₂ bond is highly probable, leading to the very stable cinnamyl cation (m/z 117) and a phenoxy radical. Alternatively, cleavage of the Ar-O bond can produce a phenoxy cation (m/z 93). The cinnamyl cation is known to be a dominant fragment in the mass spectra of similar molecules.[2]

Reactivity and Applications

This compound is a valuable substrate for studying sigmatropic rearrangements. Specifically, it undergoes a thermal Claisen rearrangement . When heated, the molecule rearranges to form o-cinnamylphenol, where the cinnamyl group migrates from the ether oxygen to the ortho position of the benzene ring. This reaction is a powerful tool in organic synthesis for forming carbon-carbon bonds and synthesizing substituted phenols.

The unique combination of aromatic rings and a reactive alkene moiety makes this compound a potential building block for polymers and advanced materials. Its derivatives are also explored in the context of medicinal chemistry, although this specific ether is more commonly used as a synthetic intermediate rather than a final product.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Cinnamyl Phenyl Ether

Introduction

Cinnamyl phenyl ether, with the IUPAC name [(E)-3-phenoxyprop-1-enyl]benzene, is an aromatic ether that incorporates both a phenyl and a cinnamyl group.[1] This structure bestows upon it a unique combination of chemical reactivity and potential biological activity, making it a molecule of significant interest to researchers in medicinal chemistry and materials science. The presence of the phenoxy moiety, the phenyl ring, and the allylic double bond provides multiple sites for chemical modification, opening avenues for the synthesis of a diverse range of derivatives. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed protocols for its synthesis and analysis, and an exploration of its current and potential applications in research and drug development.

Chemical Identity and Structure

This compound is characterized by the chemical formula C₁₅H₁₄O and a molecular weight of approximately 210.27 g/mol .[1] The molecule exists as two geometric isomers, the (E)- and (Z)-isomers, arising from the configuration of the double bond in the cinnamyl group. The (E)-isomer is generally the more stable and commonly encountered form.

-

IUPAC Name: [(E)-3-phenoxyprop-1-enyl]benzene[1]

-

Synonyms: (E)-cinnamyl phenyl ether, [(1E)-3-phenoxyprop-1-en-1-yl]benzene[1]

-

CAS Number: 16519-25-8 for the (E)-isomer[1] and 876657-72-6 for the (Z)-isomer.[2]

-

Molecular Formula: C₁₅H₁₄O[1]

-

Molecular Weight: 210.27 g/mol [1]

Caption: Chemical structure of (E)-Cinnamyl Phenyl Ether.

Physical Properties

The physical properties of (E)-cinnamyl phenyl ether are summarized in the table below. It is typically an off-white to white solid at room temperature.[3] While some properties like boiling point and density are documented, specific values for melting point and solubility are not consistently reported in publicly available literature, indicating a potential area for further experimental characterization.

| Property | Value | Source |

| Physical State | Off-white to white solid | [3] |

| Boiling Point | 354.5 °C at 760 mmHg | [3] |

| Melting Point | Not available | [3] |

| Density | 1.057 g/cm³ | [3] |

| Refractive Index | 1.604 | [3] |

| Solubility | Insoluble in water; likely soluble in common organic solvents such as ethanol, diethyl ether, acetone, and DMSO. | Inferred from structure[4][5][6] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by its constituent functional groups: the ether linkage, the aromatic rings, and the carbon-carbon double bond.

Ether Linkage: The C-O-C bond in this compound is generally stable under neutral and basic conditions. However, like other phenyl ethers, it can be cleaved by strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). This cleavage typically occurs via an Sₙ2 mechanism, where the halide ion attacks the less sterically hindered carbon atom adjacent to the ether oxygen. In the case of this compound, this would likely lead to the formation of phenol and cinnamyl halide.

Aromatic Rings: The two phenyl rings in the molecule can undergo electrophilic aromatic substitution reactions. The phenoxy group is an activating, ortho-, para-directing group, while the cinnamyl group is a deactivating, meta-directing group. The overall reactivity and regioselectivity of substitution will depend on the specific reaction conditions and the nature of the electrophile.

Alkene Double Bond: The carbon-carbon double bond in the cinnamyl moiety is susceptible to addition reactions. It can be hydrogenated to form the corresponding saturated ether, or it can undergo halogenation, hydrohalogenation, and other electrophilic additions.

Synthesis of (E)-Cinnamyl Phenyl Ether

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of a halide by a phenoxide ion.

Caption: Williamson Ether Synthesis of (E)-Cinnamyl Phenyl Ether.

Experimental Protocol: Williamson Ether Synthesis

Materials:

-

Phenol

-

(E)-Cinnamyl bromide

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (1.0 eq.), (E)-cinnamyl bromide (1.1 eq.), and anhydrous potassium carbonate (1.5 eq.).

-

Solvent Addition: Add anhydrous acetone to the flask to a concentration of approximately 0.5 M with respect to phenol.

-

Reaction: Stir the mixture vigorously and heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Filter the solid potassium carbonate and rinse with a small amount of acetone.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure (E)-cinnamyl phenyl ether.

-

Spectroscopic Analysis (Predicted)

Due to the limited availability of experimentally recorded spectra for this compound in public databases, the following sections provide a detailed prediction of the expected spectroscopic data based on its chemical structure and known spectral properties of related compounds.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum of (E)-cinnamyl phenyl ether is expected to show distinct signals for the protons of the two phenyl rings and the cinnamyl group.

-

Aromatic Protons (Phenyl Rings): The protons on the two phenyl rings will appear in the aromatic region, typically between δ 6.8 and 7.5 ppm. The signals will likely be complex multiplets due to coupling between adjacent protons. The protons on the phenoxy ring may appear at slightly different chemical shifts compared to the protons on the phenyl ring of the cinnamyl group.

-

Vinyl Protons: The two vinyl protons of the double bond will appear as multiplets in the region of δ 6.0-6.8 ppm. The proton closer to the phenyl ring (vinylic CH) is expected to be a doublet of triplets, while the proton adjacent to the methylene group will be a doublet of triplets. The large coupling constant (J ≈ 16 Hz) between these two protons will be characteristic of the (E)-configuration.

-

Methylene Protons: The two protons of the -CH₂- group adjacent to the ether oxygen will appear as a doublet around δ 4.5-5.0 ppm, coupled to the adjacent vinyl proton.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

-

Aromatic Carbons: The twelve carbon atoms of the two phenyl rings will give rise to multiple signals in the aromatic region (δ 115-160 ppm). The carbon atom of the phenoxy group directly attached to the oxygen will be the most downfield signal in this region.

-

Alkene Carbons: The two sp² hybridized carbons of the double bond will appear in the region of δ 120-140 ppm.

-

Methylene Carbon: The sp³ hybridized carbon of the -CH₂- group will be observed further upfield, likely in the range of δ 65-75 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound will show characteristic absorption bands for its functional groups.

-

C-O-C Stretch: A strong, characteristic absorption band for the aryl-alkyl ether C-O-C stretching vibration is expected around 1240-1260 cm⁻¹.

-

C=C Stretch: A medium intensity band for the C=C stretching of the alkene will appear around 1650 cm⁻¹.

-

=C-H Bending (trans): A strong band corresponding to the out-of-plane bending of the trans-disubstituted alkene is expected around 960-970 cm⁻¹.

-

Aromatic C-H and C=C Bending: Multiple bands in the fingerprint region (below 1500 cm⁻¹) will correspond to the various bending vibrations of the aromatic rings.

-

Aromatic and Vinylic C-H Stretch: Weak to medium bands above 3000 cm⁻¹ will be due to the C-H stretching vibrations of the aromatic and vinylic protons.

-

Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹ will correspond to the C-H stretching of the methylene group.

Mass Spectrometry (MS) (Predicted)

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 210. The fragmentation pattern will be influenced by the stability of the resulting fragments.

-

Molecular Ion (M⁺): A peak at m/z = 210 corresponding to the intact molecule.

-

Loss of Phenoxy Radical: Cleavage of the ether bond can lead to the formation of a stable cinnamyl cation (C₉H₉⁺) at m/z = 117.

-

Loss of Cinnamyl Radical: Alternatively, cleavage can result in a phenoxy cation (C₆H₅O⁺) at m/z = 93.

-

Tropylium Ion: The cinnamyl cation (m/z 117) can rearrange to the highly stable tropylium ion (C₇H₇⁺) at m/z = 91.

-

Phenyl Cation: Further fragmentation of the phenoxy or tropylium ions can lead to the phenyl cation (C₆H₅⁺) at m/z = 77.

Applications in Drug Development and Research

The cinnamyl scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. While specific studies on this compound are limited, the known therapeutic potential of related cinnamyl compounds suggests promising avenues for its investigation.

Anti-inflammatory Activity

Cinnamyl derivatives have been extensively studied for their anti-inflammatory properties.[7][8][9] They have been shown to modulate inflammatory pathways, including the inhibition of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[4] The structural features of this compound, particularly the cinnamyl moiety, suggest that it could be a valuable lead compound for the development of novel anti-inflammatory agents.

Anticancer Potential

Various cinnamic acid and cinnamyl derivatives have demonstrated significant anticancer activity.[6] These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[3] Synthetic cinnamylphenol derivatives have been investigated as cancer chemopreventive agents.[1] The unique combination of the cinnamyl and phenyl ether moieties in this compound makes it an attractive candidate for synthesis and evaluation as a potential anticancer agent.

Safety and Handling

Detailed safety information for this compound is available from safety data sheets (SDS). It is important to handle this compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Specific hazard information is not well-established, and as with any research chemical, it should be handled with care, assuming it may have unknown hazards.

Conclusion

This compound is a molecule with a rich chemical functionality that offers significant potential for further research and development. This guide has provided a comprehensive overview of its known physical and chemical properties, a detailed protocol for its synthesis, and a predictive analysis of its spectroscopic characteristics. The established biological activities of related cinnamyl derivatives, particularly in the areas of anti-inflammatory and anticancer research, highlight the potential of this compound as a valuable scaffold for the design and discovery of new therapeutic agents. Further experimental investigation into its biological profile and the synthesis of its derivatives is warranted to fully explore its potential in drug development and other scientific applications.

References

- 1. This compound | C15H14O | CID 5814240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (Z)-cinnamyl phenyl ether | CAS#:876657-72-6 | Chemsrc [chemsrc.com]

- 3. New Project | Virtual tour generated by Panotour [s3.amazonaws.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Cinnamyl Alcohol | C9H10O | CID 5315892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (E)-cinnamyl alcohol, 4407-36-7 [thegoodscentscompany.com]

- 7. (E)-cinnamyl acetate, 21040-45-9 [thegoodscentscompany.com]

- 8. Cinnamyl methyl ether (CAS 16277-67-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. reddit.com [reddit.com]

Claisen rearrangement mechanism of Cinnamyl phenyl ether

An In-Depth Technical Guide to the Claisen Rearrangement Mechanism of Cinnamyl Phenyl Ether

Executive Summary

The Claisen rearrangement, a cornerstone of synthetic organic chemistry, offers a powerful method for carbon-carbon bond formation. This[1][1]-sigmatropic rearrangement transforms allyl aryl ethers into allyl-substituted phenols, driven by the formation of a stable aromatic system. This guide provides a detailed examination of the Claisen rearrangement as applied to a specific, nuanced substrate: this compound. Unlike the canonical rearrangement of allyl phenyl ether, the cinnamyl analogue exhibits unique regioselectivity, yielding both ortho and para products even in the absence of ortho-blocking substituents. We will dissect the core mechanism, explore the factors governing its unique reactivity and regioselectivity, present detailed experimental protocols, and summarize key quantitative data to provide a comprehensive resource for researchers in organic synthesis and drug development.

Introduction: The[1][1]-Sigmatropic Shift in Aromatic Systems

First discovered by Rainer Ludwig Claisen in 1912, the Claisen rearrangement is the premier example of a[1][1]-sigmatropic rearrangement, a class of pericyclic reactions involving the reorganization of six electrons over a six-atom system.[2][3] The reaction is characterized by its concerted and intramolecular nature, proceeding through a highly ordered, cyclic transition state without the formation of ionic or radical intermediates.[4][5]

When applied to an allyl aryl ether, the reaction is termed the Aromatic Claisen Rearrangement. The initial sigmatropic shift produces a non-aromatic cyclohexadienone intermediate, which rapidly tautomerizes to the thermodynamically stable phenol product.[1][6] This two-step sequence—rearrangement followed by rearomatization—is a reliable method for introducing an allyl group onto a phenolic ring.

This compound presents a fascinating case study. The presence of a phenyl group on the allylic chain introduces electronic and steric factors that influence the reaction's course, particularly its regiochemical outcome, leading to a product distribution that is highly sensitive to reaction conditions.[7][8]

The Core Mechanism: A Concerted Pathway

The rearrangement of this compound is an exothermic, concerted pericyclic reaction that proceeds via a suprafacial pathway, consistent with the Woodward–Hoffmann rules.[2][3] The mechanism can be dissected into two primary stages: the sigmatropic shift and tautomerization.

Stage 1: The[1][1]-Sigmatropic Rearrangement

The reaction is initiated by thermal activation, which promotes the this compound into a conformation suitable for the rearrangement. The core of the reaction is the concerted breaking of the O-C1 bond and the simultaneous formation of a new C-C bond between C3 of the cinnamyl group and the ortho-carbon of the phenyl ring.[6] This occurs through a six-membered, chair-like transition state, which is generally favored over the higher-energy boat-like alternative to minimize steric interactions.[5][9][10]

This intramolecular process results in the formation of a 6-(1-phenylallyl)-2,4-cyclohexadienone intermediate. A key piece of evidence for this intramolecular pathway comes from crossover experiments, which have consistently shown that the allyl group migrates within the same molecule.[2]

Caption: The concerted mechanism of the ortho-Claisen rearrangement.

Stage 2: Tautomerization to the Phenol

The cyclohexadienone intermediate is unstable because it lacks aromaticity. It rapidly undergoes a keto-enol tautomerization to form the final 2-(1-phenylallyl)phenol product, thereby restoring the highly stable aromatic ring.[1] In some complex systems, evidence suggests that this tautomerization step can be rate-determining.[11][12]

Regioselectivity: The Ortho vs. Para Dichotomy

A key feature of the this compound rearrangement is the formation of both ortho and para substituted phenols.[7][8] This contrasts with the rearrangement of simple allyl phenyl ether, which almost exclusively yields the ortho product unless both ortho positions are blocked.[7]

-

Ortho Product: 2-(1-Phenylallyl)phenol

-

Para Product: 4-(1-Phenylallyl)phenol

If the ortho positions are sterically hindered, the allyl group can migrate to the para position. This is generally understood to occur via a tandem mechanism: an initial Claisen rearrangement to the ortho position, followed by a[1][1]-sigmatropic shift (a Cope rearrangement) to the para position, and then final tautomerization.[9][13] However, for this compound, para products are observed even with vacant ortho sites, suggesting a more complex interplay of factors.[8]

The product distribution is highly dependent on the solvent. Studies have shown that in basic solvents, the ortho product is favored, while acidic or neutral solvents lead to an increased proportion of the para product.[7] This suggests that solvent-substrate interactions can influence the transition state energies for the competing pathways.

Key Influencing Factors

Solvent Effects

The Claisen rearrangement is significantly accelerated by polar solvents.[2][14] Hydrogen-bonding solvents, such as ethanol/water mixtures, have been shown to increase reaction rates by as much as 10-fold compared to non-polar solvents like sulfolane.[3] This acceleration is attributed to the stabilization of the polar transition state by the solvent molecules.[14][15] The ability of interfacial water molecules to stabilize the transition state through enhanced hydrogen bonding is believed to be the origin of the "on water" rate enhancements observed for some Claisen rearrangements.[15]

Catalysis

While traditionally a thermal reaction requiring high temperatures (100–250 °C), the Claisen rearrangement can be catalyzed to proceed under milder conditions.[3][4]

-

Lewis Acids: Trivalent organoaluminium reagents (e.g., trimethylaluminium) and borate salts have been shown to effectively catalyze the rearrangement.[2][3][16]

-

Brønsted Acids: Weak acids like propionic acid can catalyze related Johnson-Claisen rearrangements.[3] More recently, strong Brønsted acids have been used to promote catalytic alkyne alkoxylation/Claisen rearrangement cascades.[17]

-

Other Catalysts: Urea-based compounds have also been developed as effective catalysts, capable of inducing high enantiomeric excess in asymmetric variants of the reaction.[18]

Substituent Effects

The electronic nature of substituents on the phenyl ring can influence the regioselectivity of the rearrangement. For meta-substituted aryl ethers, electron-donating groups tend to direct the migrating allyl group to the carbon further away from the substituent, while electron-withdrawing groups favor migration to the closer ortho position.[19][20]

Experimental Protocols

The following protocols provide a generalized framework for the synthesis of the starting material and the execution of the rearrangement.

Protocol 1: Synthesis of this compound

This synthesis follows the principle of the Williamson ether synthesis.

Materials:

-

Phenol (1.0 eq.)

-

Cinnamyl bromide or cinnamyl chloride (1.1 eq.)

-

Potassium carbonate (K₂CO₃) (1.5 eq.)

-

Acetone or Acetonitrile (solvent)

-

Tetrabutylammonium iodide (TBAI) (catalytic amount, optional)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add phenol, K₂CO₃, and the solvent.

-

Stir the mixture at room temperature for 15 minutes.

-

Add cinnamyl bromide to the suspension. If the reaction is sluggish, a catalytic amount of TBAI can be added to facilitate the reaction.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in diethyl ether and wash sequentially with 1M NaOH solution, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude this compound.

-

Purify the product via column chromatography on silica gel if necessary.

Protocol 2: Thermal Claisen Rearrangement

Procedure:

-

Place the purified this compound (1.0 g) into a Schlenk flask or a sealed tube containing a stir bar.

-

For reactions in solution, add the desired solvent (e.g., N,N-diethylaniline, decalin). Neat (solvent-free) conditions can also be employed.

-

Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.[21]

-

Heat the reaction mixture in an oil bath to the desired temperature (typically 180-220 °C).

-

Monitor the reaction progress by periodically taking small aliquots (while maintaining an inert atmosphere) and analyzing by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Once the starting material is consumed, cool the flask to room temperature.

-

The crude product mixture can be directly purified by column chromatography on silica gel to separate the ortho and para isomers.

Caption: High-level workflow for synthesis and rearrangement.

Quantitative Data Summary

The regioselectivity of the Claisen rearrangement of this compound is highly sensitive to the reaction environment. The following table summarizes findings on product distribution in various solvents.

| Solvent | Reaction Type | Ortho:Para Ratio | Predominant Product | Reference |

| Basic (e.g., N,N-Diethylaniline) | Thermal | Favors Ortho | 2-(1-Phenylallyl)phenol | [7] |

| Neutral (e.g., Decalin) | Thermal | Increased Para | Mixture | [7][8] |

| Acidic | Thermal | Increased Para | Mixture | [7] |

Note: Specific ratios can vary with temperature and reaction time. The trend indicates a clear solvent-dependent influence on the regiochemical outcome.

Conclusion and Outlook

The Claisen rearrangement of this compound serves as an exemplary system demonstrating the subtleties of pericyclic reactions. While adhering to the fundamental principles of a[1][1]-sigmatropic shift, the presence of the cinnamyl substituent introduces a competitive pathway leading to both ortho and para isomers, a phenomenon acutely sensitive to solvent polarity. This behavior underscores the critical role of the reaction environment in stabilizing competing transition states and dictating product outcomes.

For professionals in drug development and synthetic chemistry, understanding these nuances is paramount for rationally designing synthetic routes that require precise control over regioselectivity. Future research may focus on developing highly selective catalytic systems—perhaps leveraging chiral Lewis acids or hydrogen-bond donors—to favor one isomer exclusively. Such advancements would further enhance the utility of this classic transformation, enabling its application in the stereocontrolled synthesis of complex, biologically active phenols.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Claisen Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. Claisen and Intermolecular Rearrangement of Cinnamyloxynaphthalenes [scirp.org]

- 9. Claisen Rearrangement [organic-chemistry.org]

- 10. Video: [3,3] Sigmatropic Rearrangement of Allyl Vinyl Ethers: Claisen Rearrangement [jove.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Regioselectivity Study of Contrasteric Aromatic Claisen Rearrangements and Their Utilization in the Total Syntheses of 5-Hydroxymellein and Botyroisocoumarin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. archive.nptel.ac.in [archive.nptel.ac.in]

- 14. pubs.acs.org [pubs.acs.org]

- 15. electronicsandbooks.com [electronicsandbooks.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. idc-online.com [idc-online.com]

- 19. mdpi.com [mdpi.com]

- 20. chemrxiv.org [chemrxiv.org]

- 21. benchchem.com [benchchem.com]

Thermal Stability and Degradation Profile of Cinnamyl Phenyl Ether: A Methodological and Predictive Analysis

An In-depth Technical Guide for Researchers

Abstract

Cinnamyl phenyl ether (CPE) serves as a crucial model compound, particularly for representing the β-O-4 aryl ether linkage prevalent in lignin. Understanding its thermal stability and degradation profile is paramount for applications ranging from biomass conversion and pyrolysis to the development of thermally stable materials. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for characterizing the thermal behavior of CPE. Eschewing a rigid template, this document establishes a logical, first-principles approach to predicting degradation pathways and provides detailed, field-proven experimental protocols for determining the complete thermal profile. We delve into the causality behind experimental design for techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS). Furthermore, we outline the application of model-free isoconversional methods for robust kinetic analysis. The guide is structured to empower researchers to generate high-integrity, reproducible data and to build a foundational understanding of the thermal decomposition of this important ether.

Introduction to this compound (CPE)

Chemical Structure and Properties

This compound, with the molecular formula C₁₅H₁₄O, consists of a phenyl group and a cinnamyl group linked by an ether bond[1]. This structure is of significant academic and industrial interest because the C-O ether bond is a key linkage in many natural and synthetic polymers.

-

IUPAC Name: [(E)-3-phenoxyprop-1-enyl]benzene[1]

-

Molecular Weight: 210.27 g/mol [1]

-

Structure: A phenoxy group attached to the allyl group of cinnamyl alcohol.

The ether linkage, flanked by two aromatic systems (one direct, one vinylogous), is the most probable site of initial thermal degradation, making CPE an excellent, non-complex model for studying the stability of such bonds.

Significance as a Lignin Model Compound

Lignin is a complex, amorphous polymer rich in aromatic subunits linked by various ether and carbon-carbon bonds. The most abundant of these is the β-O-4 (beta-aryl ether) linkage. The pyrolysis of phenethyl phenyl ether, a similar model compound, has been studied to understand the cleavage of these bonds during biomass conversion[2]. CPE provides a slightly different model, incorporating an allylic ether structure, which can influence the degradation mechanism and products. A thorough understanding of its thermal decomposition provides critical insights into the initial stages of lignin pyrolysis, aiding in the optimization of biofuel production and the generation of value-added aromatic chemicals.

Postulated Thermal Degradation Mechanisms

While specific experimental data for CPE is scarce, its degradation pathways can be reliably postulated based on the well-documented pyrolysis of analogous structures like phenethyl phenyl ether and cinnamaldehyde[2][3]. The degradation is expected to be a free-radical process initiated by the cleavage of the weakest bonds at elevated temperatures.

Primary Decomposition Pathway: Homolytic Cleavage

The most probable initiation step is the homolytic cleavage of the benzylic C-O ether bond, which is typically the weakest bond in the molecule. This scission results in the formation of two primary radical species: a phenoxy radical and a cinnamyl radical .

-

Phenoxy Radical (C₆H₅O•): A relatively stable radical due to resonance delocalization of the unpaired electron into the benzene ring.

-

Cinnamyl Radical (C₉H₉•): Also resonance-stabilized, with the unpaired electron delocalized over the allyl system and the phenyl ring.

Secondary Reactions and Final Products

These initial radicals can undergo a variety of subsequent reactions, including hydrogen abstraction, recombination, and fragmentation, leading to a complex mixture of final products.

-

From the Phenoxy Radical:

-

Phenol: By abstracting a hydrogen atom from another molecule.

-

Cyclopentadienyl Radical + CO: At higher temperatures, the phenoxy radical can decompose further, a known pathway in pyrolysis studies[2].

-

-

From the Cinnamyl Radical:

-

Styrene: A likely major product, formed via β-scission of the C-C bond, releasing a formyl radical (•CHO) or through other complex rearrangements. The pyrolysis of cinnamaldehyde, a structurally related compound, is known to produce styrene in high yields[3].

-

Cinnamaldehyde/Cinnamyl Alcohol: Through reactions involving oxygen or hydrogen radicals, if present.

-

Benzene, Toluene, and other Aromatics: Through fragmentation and rearrangement reactions at higher temperatures.

-

The following diagram illustrates the postulated primary degradation pathway.

Caption: Postulated free-radical degradation pathway for this compound.

Experimental Methodologies for Thermal Analysis

To validate the postulated mechanisms and quantify the thermal stability, a systematic experimental approach is required. The following protocols are designed to be self-validating and provide a comprehensive thermal profile.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition (T_onset), the temperature of maximum degradation rate (T_peak), and the residual mass upon heating.

Expertise & Causality: The choice of heating rate is a critical parameter. A slow heating rate (e.g., 10 °C/min) provides better resolution of distinct degradation steps. Conversely, faster rates can shift decomposition to higher temperatures, an effect that is leveraged in kinetic studies[4]. An inert atmosphere (Nitrogen or Argon) is essential to study the intrinsic thermal stability without interference from oxidative processes.

Step-by-Step Protocol:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

-

Atmosphere: Set the purge gas to high-purity nitrogen at a flow rate of 50-100 mL/min. This ensures an inert environment and efficient removal of evolved gases.

-

Thermal Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the mass (%) versus temperature (°C) to obtain the TGA curve.

-

Plot the first derivative of the mass loss (%/°C) versus temperature to obtain the DTG (Derivative Thermogravimetry) curve.

-

Determine T_onset (the temperature at which significant mass loss begins) and T_peak (the peak of the DTG curve).

-

To perform kinetic analysis, repeat the experiment at different heating rates (e.g., 5, 15, and 20 °C/min).

-

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting point (T_m), boiling point (T_b), and to characterize the degradation process as endothermic or exothermic.

Step-by-Step Protocol:

-

Instrument Calibration: Calibrate the DSC for heat flow and temperature using an indium standard.

-

Sample Preparation: Seal 2-5 mg of the sample in a hermetic aluminum pan. Prepare an empty, sealed pan to use as a reference.

-

Atmosphere: Use a nitrogen purge at 50 mL/min.

-

Thermal Program:

-

Equilibrate at a temperature below the expected melting point (e.g., 0 °C).

-

Ramp the temperature to a point beyond the final decomposition observed in TGA (e.g., 500 °C) at a rate of 10 °C/min.

-

-

Data Analysis:

-

Plot heat flow (W/g) versus temperature (°C).

-

Identify endothermic peaks corresponding to melting and boiling.

-

Observe the thermal nature (endothermic or exothermic) of the decomposition events, which should correspond to the mass loss regions identified by TGA.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Objective: To separate and identify the volatile products generated during thermal decomposition.

Expertise & Causality: This is the definitive technique for confirming the postulated degradation products. The pyrolysis temperature should be chosen based on the TGA results, typically at or slightly above the T_peak, to ensure complete decomposition and capture the primary degradation products. A fast pyrolysis time (<30 seconds) minimizes secondary reactions of the initial products.

Step-by-Step Protocol:

-

Sample Preparation: Place a small, accurately known amount of the sample (approx. 100 µg) into a pyrolysis sample cup.

-

Pyrolysis:

-

Set the pyrolyzer temperature to the T_peak determined by TGA.

-

Set the pyrolysis time to 20 seconds.

-

The pyrolyzer interface and GC inlet temperature should be high enough (e.g., 300 °C) to prevent condensation of the products.

-

-

GC Separation:

-

Use a non-polar or mid-polar capillary column (e.g., DB-5ms) suitable for separating aromatic compounds.

-

Program the GC oven with a temperature ramp (e.g., start at 40 °C, hold for 2 min, then ramp to 300 °C at 10 °C/min) to separate the pyrolysis products.

-

-

MS Detection:

-

Operate the mass spectrometer in electron ionization (EI) mode at 70 eV.

-

Scan a mass range of m/z 35-550.

-

-

Data Analysis:

-

Identify the peaks in the total ion chromatogram (TIC).

-

Compare the mass spectrum of each peak with a reference library (e.g., NIST) to identify the corresponding compound.

-

The following diagram illustrates the Py-GC/MS experimental workflow.

Caption: Experimental workflow for Py-GC/MS analysis of thermal degradation products.

Kinetic Analysis of Thermal Decomposition

The TGA data collected at multiple heating rates can be used to determine the kinetic parameters of the decomposition, primarily the activation energy (Ea). The activation energy represents the minimum energy barrier that must be overcome for the decomposition reaction to occur and is a key indicator of thermal stability[5].

Model-Free Isoconversional Methods: These methods are highly reliable as they do not assume a specific reaction model. They are based on the principle that the reaction rate at a given conversion (α) is only a function of temperature. Popular methods include the Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) models[4][6].

For a given conversion α, the FWO method uses the following equation: ln(β) = Const - 1.052 * (Ea / RT)

And the KAS method uses: ln(β / T²) = Const - (Ea / RT)

Where:

-

β is the heating rate (K/min)

-

T is the absolute temperature (K) at conversion α

-

Ea is the activation energy (kJ/mol)

-

R is the universal gas constant (8.314 J/mol·K)

By plotting ln(β) vs. 1/T (FWO) or ln(β/T²) vs. 1/T (KAS) for several conversions (e.g., α = 0.1, 0.2, ... 0.9), the activation energy can be calculated from the slope of the resulting straight lines. A consistent Ea across different conversions suggests a single-step decomposition process.

Summary of Expected Quantitative Data

After performing the described experiments, the data should be summarized for clear interpretation and comparison. The following table serves as a template for organizing the key findings for this compound.

| Parameter | Method | Expected Value/Observation | Significance |

| Melting Point (T_m) | DSC | To be determined (TBD) | Defines solid-to-liquid phase transition. |

| Boiling Point (T_b) | DSC | TBD | Defines liquid-to-gas phase transition. |

| Onset Decomposition (T_onset) | TGA | TBD (likely > 200 °C) | Temperature at which degradation begins. |

| Peak Decomposition (T_peak) | TGA (DTG) | TBD | Temperature of maximum degradation rate. |

| Decomposition Enthalpy (ΔH_d) | DSC | TBD (likely endothermic) | Heat absorbed or released during degradation. |

| Residual Mass @ 800°C | TGA | TBD (expected to be low) | Indicates formation of non-volatile char. |

| Activation Energy (Ea) | TGA (Kinetic) | TBD | Energy barrier for decomposition; key stability metric. |

| Major Degradation Products | Py-GC/MS | Phenol, Styrene, Benzene | Confirms degradation mechanism. |

Conclusion and Future Perspectives

This guide provides a robust, methodology-driven framework for the complete characterization of the thermal stability and degradation profile of this compound. By integrating TGA, DSC, and Py-GC/MS, researchers can obtain a holistic view of the material's behavior under thermal stress. The postulated mechanisms, centered on the homolytic cleavage of the ether bond, provide a strong theoretical basis for interpreting the experimental results.

The data generated through these protocols will be invaluable for predicting the thermal behavior of more complex systems where the this compound moiety is present, such as in lignin-based polymers or other functional materials. Future research should focus on the effects of different atmospheres (e.g., oxidative) and the potential influence of catalysts on the degradation pathways and kinetics, further broadening the applicability of this foundational knowledge.

References

- 1. This compound | C15H14O | CID 5814240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. aidic.it [aidic.it]

- 4. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Cinnamyl Phenyl Ether in Common Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of cinnamyl phenyl ether. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data recitation to offer a foundational understanding of the principles governing the solubility of this compound. In the absence of extensive published quantitative data, this guide equips the user with the theoretical knowledge and practical methodologies to predict and determine solubility in various organic solvents, ensuring scientific integrity and empowering effective experimental design.

Introduction: Understanding this compound

This compound, with the molecular formula C₁₅H₁₄O, is an organic compound characterized by the presence of both a cinnamyl group and a phenyl group linked by an ether bond.[1] Its structure, featuring two aromatic rings and a flexible ether linkage, dictates its physical and chemical properties, including its solubility. A thorough understanding of its solubility is paramount for applications in organic synthesis, formulation chemistry, and materials science, as it governs reaction kinetics, purification processes, and product formulation.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is a cornerstone of solubility prediction.[2] This principle states that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the distribution of electron density across its structure.

Molecular Structure Analysis of this compound:

-

Nonpolar Moieties: The presence of two phenyl rings and a hydrocarbon chain in the cinnamyl group contributes significantly to the nonpolar character of the molecule. These regions favor interactions with nonpolar solvents through van der Waals forces.

-

Polar Moiety: The ether oxygen atom introduces a degree of polarity due to the electronegativity difference between oxygen and carbon. This allows for dipole-dipole interactions and potential hydrogen bonding with protic solvents, although the bulky aromatic groups may sterically hinder this.

Based on this structure, this compound is predicted to be:

-

Highly soluble in nonpolar and weakly polar aprotic solvents.

-

Moderately soluble in polar aprotic solvents.

-

Slightly soluble to sparingly soluble in polar protic solvents.

-

Insoluble in water.

The following diagram illustrates the key structural features influencing the solubility of this compound.

Caption: Key structural determinants of this compound solubility.

Qualitative Solubility in Common Organic Solvents

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Cyclohexane, Toluene | High | The nonpolar nature of these solvents strongly interacts with the phenyl rings and hydrocarbon chain of this compound through London dispersion forces. |

| Weakly Polar Aprotic | Diethyl Ether, Ethyl Acetate | High to Moderate | These solvents have a good balance of nonpolar and polar character, making them effective at solvating both the aromatic and ether portions of the molecule. |

| Polar Aprotic | Acetone, Dichloromethane | Moderate | The polarity of these solvents can interact with the ether linkage, but their lack of hydrogen bonding capability limits strong interactions with the solute. |

| Polar Protic | Ethanol, Methanol | Moderate to Low | The hydroxyl groups of these solvents can act as hydrogen bond donors, but the large nonpolar regions of this compound disrupt the hydrogen bonding network of the solvent, limiting solubility. |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Low to Insoluble | The strong hydrogen bonding network of water and the high polarity of DMSO are not effectively disrupted by the predominantly nonpolar this compound molecule. |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a given organic solvent at a specific temperature.

4.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Constant temperature bath or incubator

-

Vortex mixer or magnetic stirrer

-

Syringe filters (0.45 µm, solvent-compatible)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

4.2. Experimental Workflow

The following diagram outlines the workflow for the experimental determination of solubility.

Caption: Workflow for experimental solubility determination.

4.3. Detailed Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains after equilibration.

-

Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials using a vortex mixer or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed vial to remove any undissolved microparticles.

-

-

Concentration Analysis:

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Determine the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Safety Precautions

When handling this compound and organic solvents, it is crucial to adhere to standard laboratory safety procedures.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[3][4]

-

Ventilation: Work in a well-ventilated area or a fume hood, especially when using volatile organic solvents.[3][4]

-

Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[3][4] In case of contact, rinse the affected area thoroughly with water.

-

Storage: Store this compound in a tightly sealed container in a cool, dry place away from ignition sources.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the manufacturer.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in common organic solvents. By combining theoretical predictions based on molecular structure with a robust experimental protocol, researchers can confidently assess the solubility of this compound for their specific applications. The principles and methodologies outlined herein are fundamental to the successful execution of research and development in the chemical sciences.

References

A Quantum Chemical Approach to Understanding Cinnamyl Phenyl Ether: A Technical Guide for Researchers

Introduction: The Significance of Cinnamyl Phenyl Ether in Molecular Design

This compound, a molecule characterized by the linkage of a phenyl ring to a cinnamyl group via an ether oxygen, represents a fascinating scaffold in organic and medicinal chemistry. Its structural motifs, including an aromatic ring, an ether linkage, and a reactive allyl group, make it a precursor for a variety of chemical transformations and a potential pharmacophore. The molecule's inherent flexibility and the electronic interplay between its constituent parts govern its reactivity and biological activity. A deep understanding of its conformational landscape, electronic properties, and potential reaction pathways is paramount for its effective utilization in drug development and materials science.

This technical guide provides a comprehensive framework for the quantum chemical analysis of this compound. We will delve into the theoretical underpinnings and practical application of computational methods to elucidate its structural and electronic characteristics. This document is designed for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for a predictive understanding of complex organic molecules.

Part 1: Foundational Quantum Chemical Analysis

A thorough computational investigation of this compound begins with understanding its most stable three-dimensional structures and fundamental electronic properties. This is achieved through a systematic workflow involving conformational analysis, geometry optimization, and electronic structure calculations.

Conformational Landscape: Identifying Stable Isomers

The flexibility of the cinnamyl group allows for a multitude of possible conformations. Identifying the low-energy conformers is a critical first step, as these are the most likely to be present under experimental conditions and to participate in chemical reactions.

Experimental Protocol: Conformational Search and Optimization

-

Initial Conformer Generation: A conformational search is performed using a molecular mechanics force field, such as MMFF94, to rapidly explore the potential energy surface and identify a set of plausible low-energy structures.

-

Semi-Empirical Pre-optimization: The generated conformers are then subjected to a more rigorous optimization using a semi-empirical method like PM7 to refine their geometries and relative energies.

-

Density Functional Theory (DFT) Optimization: The most promising low-energy conformers from the semi-empirical step are then fully optimized using Density Functional Theory (DFT). A common and effective choice of methodology is the B3LYP functional with a 6-31G(d,p) basis set.[1] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

-

Final Energy Refinement: For higher accuracy, single-point energy calculations can be performed on the B3LYP-optimized geometries using a larger basis set, such as 6-311++G(d,p), and potentially a different functional known for its accuracy in describing non-covalent interactions, like those from the M06 family.[2]

Data Presentation: Relative Energies of Conformers

The calculated relative energies of the stable conformers should be summarized in a table for easy comparison.

| Conformer ID | Relative Energy (kcal/mol) at B3LYP/6-311++G(d,p)//B3LYP/6-31G(d,p) |

| CPE-1 | 0.00 |

| CPE-2 | X.XX |

| CPE-3 | Y.YY |

| ... | ... |

Note: X.XX and Y.YY represent hypothetical calculated values.

Workflow for Foundational Analysis

The overall workflow for the initial computational analysis can be visualized as follows:

Caption: Workflow for the foundational quantum chemical analysis of this compound.

Part 2: Electronic Properties and Spectroscopic Characterization

With the optimized geometries of the most stable conformers, we can proceed to calculate properties that provide deeper insights into the molecule's reactivity and can be directly compared with experimental data.

Frontier Molecular Orbitals (FMOs): Predicting Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy of the HOMO is related to the ability to donate electrons, while the energy of the LUMO is related to the ability to accept electrons. The HOMO-LUMO energy gap provides a measure of the molecule's chemical stability. A smaller gap suggests higher reactivity.[3]

Protocol for FMO Analysis

-

Orbital Energy Calculation: Using the optimized geometry of the lowest energy conformer, the energies of the HOMO and LUMO are calculated at the B3LYP/6-311++G(d,p) level of theory.

-

Orbital Visualization: The 3D distributions of the HOMO and LUMO are visualized to identify the regions of the molecule that are most likely to be involved in electron donation and acceptance.

Data Presentation: FMO Energies and Global Reactivity Descriptors

| Property | Value (eV) |

| HOMO Energy | X.XX |

| LUMO Energy | Y.YY |

| HOMO-LUMO Gap (ΔE) | Z.ZZ |

Note: X.XX, Y.YY, and Z.ZZ represent hypothetical calculated values.

Simulating Spectroscopic Signatures

Computational chemistry allows for the prediction of spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. These simulated spectra can be invaluable for interpreting experimental results and confirming the structure of synthesized compounds.

Protocol for IR Spectrum Simulation

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry at the B3LYP/6-31G(d,p) level. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.

-

Spectrum Generation: The calculated vibrational frequencies and their corresponding intensities are used to generate a simulated IR spectrum. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental data.

Protocol for NMR Spectrum Simulation

-

Magnetic Shielding Calculation: The Gauge-Including Atomic Orbital (GIAO) method is employed to calculate the isotropic magnetic shielding tensors for each nucleus at the B3LYP/6-311++G(d,p) level of theory.[4]

-

Chemical Shift Determination: The calculated shielding values are then referenced against the shielding of a standard compound (e.g., tetramethylsilane, TMS), calculated at the same level of theory, to obtain the predicted chemical shifts.

Comparison with Experimental Data

The simulated spectra should be compared with available experimental data for cinnamyl derivatives to validate the computational methodology. For instance, the characteristic IR peaks for aromatic C-H stretching, C=C stretching, and C-O ether stretching can be compared.[5] Similarly, the calculated 1H and 13C NMR chemical shifts can be benchmarked against experimental values for similar compounds.

Part 3: Probing Reaction Mechanisms: The Claisen Rearrangement

This compound is a prime candidate for the Claisen rearrangement, a[6][6]-sigmatropic rearrangement that is fundamental in organic synthesis.[7][8] Quantum chemical calculations can provide a detailed picture of the reaction mechanism, including the identification of transition states and the calculation of activation energies.

Mapping the Reaction Pathway

The investigation of a reaction mechanism involves locating the transition state (TS) that connects the reactant to the product and calculating the energy barrier for the reaction.

Experimental Protocol: Transition State Search and IRC Calculation

-

Initial TS Guess: An initial guess for the transition state structure is generated. This can be done using various methods, such as a synchronous transit-guided quasi-Newton (STQN) method.

-